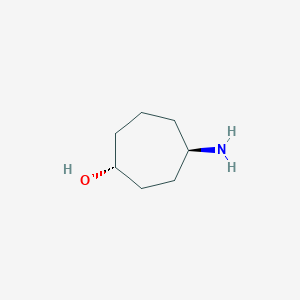

(1R,4R)-4-Amino-cycloheptanol

Description

Significance of Stereochemistry in Cycloheptane (B1346806) Ring Systems

The seven-membered cycloheptane ring is a conformationally flexible system, existing as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and, to a lesser extent, the boat and chair forms. slideshare.netresearchgate.net Unlike the well-defined chair conformation of cyclohexane (B81311), the energy differences between the various cycloheptane conformers are small, leading to a complex conformational landscape. libretexts.orgacs.org This inherent flexibility presents both a challenge and an opportunity in stereocontrolled synthesis.

The introduction of substituents, such as the amino and hydroxyl groups in (1R,4R)-4-Amino-cycloheptanol, significantly influences the conformational preference of the cycloheptane ring. These substituents can adopt either axial or equatorial positions, leading to different diastereomeric structures with distinct energies and reactivities. The stereochemical relationship between these substituents is crucial. In the (1R,4R) isomer, both the amino and hydroxyl groups are on the same face of the ring (cis), which can lead to specific intramolecular interactions that lock the ring into a more defined conformation. This conformational restriction is highly desirable in asymmetric synthesis, as it provides a more predictable and rigid framework for subsequent chemical transformations.

The importance of stereochemistry extends to the biological activity of molecules containing a cycloheptane ring. mdpi.com The specific spatial arrangement of functional groups is critical for molecular recognition processes, such as the binding of a drug molecule to its target receptor or enzyme. nih.govresearchgate.net Even subtle changes in stereochemistry can lead to dramatic differences in pharmacological activity, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even toxic. mdpi.com Therefore, the ability to control the stereochemistry of the cycloheptane ring system is a fundamental requirement for the rational design and synthesis of new therapeutic agents and other functional molecules. ontosight.ainih.gov

Table 1: Conformational Preferences of Cycloheptane

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Twist-Chair | 0 | Most stable conformation, minimizes both angle and torsional strain. slideshare.netresearchgate.net |

| Chair | 1.4 | Higher in energy due to increased torsional strain. |

| Boat | 2.1 | Suffers from transannular steric interactions. |

| Twist-Boat | 2.5 | A flexible form that interconverts between boat conformations. |

Rationale for Research Focus on this compound as a Chiral Scaffold

The compound this compound has emerged as a molecule of significant interest in advanced chemical research due to its utility as a chiral scaffold. A chiral scaffold is a core molecular framework with defined stereochemistry that can be elaborated into a variety of more complex chiral molecules. mdpi.com The rationale for focusing on this specific compound is multifaceted and is rooted in its unique structural and chemical properties.

Firstly, this compound possesses two stereocenters with a defined absolute configuration (1R, 4R). This pre-defined chirality is essential for its application in asymmetric synthesis, where the goal is to create new stereocenters with a high degree of control. chiralpedia.comslideshare.net The presence of both an amino and a hydroxyl group provides two distinct points for chemical modification. These functional groups can be selectively derivatized to introduce new functionalities or to attach the scaffold to other molecules.

Secondly, the 1,4-disubstitution pattern on the cycloheptane ring, combined with the cis relationship of the amino and hydroxyl groups, imparts a degree of conformational rigidity to the molecule. This rigidity is advantageous in the design of chiral ligands for asymmetric catalysis. csic.es Chiral ligands coordinate to a metal center to create a chiral environment that can induce enantioselectivity in a chemical reaction. nih.gov The well-defined spatial arrangement of the coordinating groups in ligands derived from this compound can lead to high levels of stereocontrol in a variety of metal-catalyzed transformations. beilstein-journals.org

Furthermore, the amino alcohol motif is a privileged structural unit found in numerous biologically active natural products and pharmaceuticals. rsc.orgnih.gov By using this compound as a starting material, chemists can access novel analogs of these important molecules with greater efficiency and stereocontrol. The synthesis of chiral primary amines and their derivatives is a significant area of research, as these compounds are valuable intermediates in the pharmaceutical industry. rsc.org

The combination of its defined stereochemistry, conformational predisposition, and versatile functional groups makes this compound a powerful tool for the construction of enantiomerically pure compounds. unipd.it Its application as a chiral scaffold allows for the systematic exploration of chemical space and the development of new molecules with tailored properties for applications in medicine, materials science, and catalysis. bldpharm.com

Table 2: Key Properties of this compound

| Property | Description | Significance |

|---|---|---|

| Chirality | Contains two stereocenters with (1R,4R) absolute configuration. | Serves as a source of chirality for asymmetric synthesis. |

| Functional Groups | Possesses both a primary amine and a primary alcohol. | Allows for versatile and selective chemical modifications. |

| Substitution Pattern | 1,4-disubstituted cycloheptane ring. | Provides a specific spatial relationship between the functional groups. |

| Conformation | The cis relationship of the substituents can lead to a more rigid ring conformation. | Offers a predictable and stable framework for designing chiral ligands and catalysts. csic.es |

| Synthetic Utility | A valuable building block for complex chiral molecules. rsc.org | Enables the efficient synthesis of enantiomerically pure compounds for various applications. nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cycloheptane |

Structure

3D Structure

Properties

IUPAC Name |

(1R,4R)-4-aminocycloheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-2-1-3-7(9)5-4-6/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTKRRSCXYJDFE-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CC[C@@H](C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1r,4r 4 Amino Cycloheptanol and Its Stereoisomers

Asymmetric Synthesis Strategies for Amino Cycloheptanols

The asymmetric synthesis of amino cycloheptanols requires precise control over the introduction of two chiral centers. Various strategies have been developed to achieve this, including enantioselective reductions, the use of chiral auxiliaries, and organocatalytic routes.

Enantioselective Reductions in Cycloheptane (B1346806) Scaffold Construction

Enantioselective reduction of prochiral ketones is a powerful tool for establishing key stereocenters in the synthesis of chiral alcohols. wikipedia.org In the context of amino cycloheptanol (B1583049) synthesis, the reduction of a 4-aminocycloheptanone precursor is a critical step. The use of chiral reducing agents or catalysts can afford the desired alcohol stereoisomer with high enantiomeric excess.

One prominent method involves the use of chiral organoborane reagents, such as those derived from α-pinene (Alpine borane). wikipedia.org These reagents can differentiate between the enantiotopic faces of a ketone, leading to the formation of a single enantiomer of the alcohol. While highly effective for certain substrates, the steric bulk of the reagent can influence the diastereoselectivity in subsequent steps.

Transition metal-catalyzed asymmetric hydrogenation is another widely employed technique. Catalysts based on ruthenium, rhodium, or iridium, in combination with chiral ligands, can efficiently reduce ketones to alcohols with excellent enantioselectivity. wikipedia.org The choice of ligand is crucial for achieving high levels of stereocontrol.

Table 1: Comparison of Enantioselective Ketone Reduction Methods

| Method | Chiral Source | Typical Reductant | Advantages | Limitations |

| Alpine Borane Reduction | α-pinene | 9-BBN | High enantioselectivity for specific ketones | Stoichiometric use of chiral reagent |

| CBS Reduction | Chiral oxazaborolidine | Borane | Catalytic, high enantioselectivity | Sensitive to substrate structure |

| Asymmetric Hydrogenation | Chiral phosphine (B1218219) ligands | H₂ | High turnover numbers, excellent enantioselectivity | Requires specialized equipment for high-pressure reactions |

Chiral Auxiliary-Mediated Approaches to Cycloheptanol Amination

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. wikipedia.org In the synthesis of amino cycloheptanols, chiral auxiliaries can be employed to control the stereoselective introduction of the amino group.

A common strategy involves the attachment of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to a cycloheptane carboxylic acid derivative. wikipedia.org The resulting chiral amide can then undergo a diastereoselective amination reaction, for example, via an electrophilic amination of the corresponding enolate. The steric hindrance provided by the chiral auxiliary directs the incoming amino group to a specific face of the molecule. Subsequent removal of the auxiliary reveals the chiral amino cycloheptane derivative.

The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity. The conformation of the cycloheptane ring and the nature of the enolate play a significant role in determining the stereochemical outcome.

Organocatalytic Routes for Amino Cycloheptanol Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov Proline and its derivatives are particularly effective catalysts for a variety of transformations, including asymmetric Mannich and Michael reactions, which can be utilized to introduce the amino functionality onto a cycloheptane scaffold. organic-chemistry.orgresearchgate.net

For instance, an asymmetric Michael addition of a nitrogen nucleophile to a cycloheptenone derivative, catalyzed by a chiral secondary amine, can establish the stereocenter bearing the amino group. rsc.org Subsequent reduction of the ketone would then yield the desired amino cycloheptanol. The stereochemical outcome of the Michael addition is controlled by the formation of a transient chiral enamine or iminium ion intermediate.

Table 2: Key Features of Organocatalytic Amination Strategies

| Reaction Type | Catalyst | Key Intermediate | Advantages |

| Asymmetric Mannich Reaction | Proline derivatives | Enamine/Iminium ion | Metal-free, mild conditions, high enantioselectivity |

| Asymmetric Michael Addition | Chiral secondary amines | Enamine | Forms C-N bond with high stereocontrol |

Diastereoselective Synthetic Pathways to (1R,4R)-4-Amino-cycloheptanol

Achieving the specific (1R,4R) stereochemistry of 4-amino-cycloheptanol (B8186725) requires control over the relative orientation of the amino and hydroxyl groups on the cycloheptane ring. Diastereoselective methods are employed to favor the formation of the desired cis or trans isomer.

Intramolecular Cyclization Methodologies

Intramolecular cyclization reactions can be a powerful strategy for constructing the cycloheptane ring with defined stereochemistry. rsc.orgmdpi.com By carefully designing a linear precursor with pre-existing stereocenters, the cyclization event can be directed to form a specific diastereomer of the cyclic product.

For example, an acyclic precursor containing both the future amino and hydroxyl functionalities, or their protected equivalents, can be induced to cyclize. The stereochemistry of the substituents on the linear chain can influence the transition state of the cyclization, leading to a diastereoselective ring closure. Ring-closing metathesis (RCM) is a particularly versatile tool for the formation of seven-membered rings and can be influenced by the stereochemistry of the starting diene.

Addition Reactions to Cycloheptanone (B156872) Derivatives

The stereochemical outcome of nucleophilic additions to cycloheptanone derivatives is influenced by the conformational preferences of the seven-membered ring. nih.gov The addition of a nucleophile to a substituted cycloheptanone can lead to the formation of two diastereomeric alcohols.

In the synthesis of this compound, the reduction of a 4-aminocycloheptanone is a key step where diastereoselectivity is crucial. The approach of the hydride reagent can be directed by the existing amino group. libretexts.org If the amino group is large and sterically demanding, it may block one face of the carbonyl, leading to preferential attack from the opposite face and the formation of a single diastereomer. acs.org

Alternatively, a chemoenzymatic approach, similar to that used for the synthesis of 4-aminocyclohexanol isomers from 1,4-cyclohexanedione, could be envisioned. d-nb.infosemanticscholar.org This would involve the regioselective enzymatic reduction of a cycloheptane-1,4-dione to a 4-hydroxycycloheptanone, followed by a stereoselective enzymatic transamination to introduce the amino group with the desired (1R,4R) configuration.

Resolution Techniques for Chiral Amino Cycloheptanols

The separation of enantiomers from a racemic mixture, known as resolution, is a cornerstone of stereoselective synthesis. For amino cycloheptanols, both chemical and enzymatic methods have proven effective.

Chemical Resolution via Diastereomeric Salt Formation

A widely employed and scalable method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.

The fundamental principle involves the reaction of a racemic mixture of an amino alcohol with a single enantiomer of a chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Due to their distinct three-dimensional structures, these salts exhibit different crystal packing and intermolecular interactions, leading to varying solubilities in a given solvent system. One diastereomer will typically crystallize preferentially, allowing for its isolation by filtration. The desired enantiomer of the amino alcohol can then be liberated from the purified diastereomeric salt by treatment with a base.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation and is often determined empirically.

While specific data for the resolution of this compound is not extensively documented in publicly available literature, the principles can be illustrated by the resolution of analogous cyclic amino alcohols. The efficiency of such a resolution is typically evaluated by the yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.

Table 1: Illustrative Data for Diastereomeric Salt Resolution of Chiral Amines

| Racemic Amine | Chiral Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Diastereomeric Excess (%) |

| 1-Phenylethylamine | (S)-Mandelic Acid | Ethanol | (R)-Amine-(S)-Acid Salt | ~45 | >98 |

| 2-Amino-1-butanol | (R,R)-Tartaric Acid | Methanol | (S)-Amine-(R,R)-Acid Salt | ~40 | >95 |

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical methods. These processes utilize enzymes, such as lipases or proteases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For amino alcohols, a common strategy is the kinetic resolution via enantioselective acylation. In this approach, a racemic amino alcohol is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, forming an ester, while the other enantiomer remains as the unreacted alcohol. The resulting ester and the unreacted alcohol can then be separated by conventional methods like chromatography or extraction.

Lipases, particularly from Candida antarctica (CAL-B) and Pseudomonas cepacia (PCL), are widely used for this purpose due to their broad substrate scope and high enantioselectivity. The choice of the acyl donor and the reaction solvent can significantly influence the reaction rate and the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity.

While specific examples for this compound are scarce, studies on other cyclic amino alcohols demonstrate the feasibility of this approach. For instance, the resolution of racemic aminocyclopentenols has been successfully achieved using lipases.

Table 2: Representative Data for Enzymatic Resolution of Chiral Amino Alcohols

| Racemic Substrate | Enzyme | Acyl Donor | Solvent | Resolved Product | Conversion (%) | Enantiomeric Excess (%) | E-value |

| (±)-2-Azidocyclohexanol | Lipase PS | Vinyl acetate | Hexane | (1R,2S)-2-Azidocyclohexyl acetate | ~50 | >99 | >200 |

| (±)-1-Phenylethanol | Novozym 435 (CAL-B) | Isopropenyl acetate | Toluene | (R)-1-Phenylethyl acetate | ~50 | >99 | >200 |

Note: This table provides data from resolutions of analogous compounds to showcase the potential of the methodology.

Chemoenzymatic Synthesis of this compound Precursors

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and stereoselective synthetic routes. This approach is particularly powerful for the synthesis of chiral molecules, where an enzymatic step can be used to introduce chirality, which is then elaborated upon through conventional chemical transformations.

A plausible chemoenzymatic strategy for the synthesis of precursors to this compound could involve the enzymatic desymmetrization of a prochiral cycloheptane derivative or the kinetic resolution of a racemic cycloheptanol precursor.

For example, a prochiral cycloheptene (B1346976) oxide could be subjected to an enantioselective ring-opening reaction catalyzed by an epoxide hydrolase. This would yield a chiral trans-1,2-cycloheptanediol, which could then be chemically converted to the target amino alcohol through a series of steps including mesylation, azide (B81097) displacement, and reduction.

Alternatively, a racemic cycloheptenone could be stereoselectively reduced using a ketoreductase (KRED) to produce a chiral cycloheptenol. These enzymes, often used with cofactor regeneration systems, can exhibit high enantioselectivity. The resulting chiral alcohol can then serve as a versatile precursor for the introduction of the amino group at the C4 position with the desired stereochemistry. While a direct chemoenzymatic route to this compound has not been explicitly detailed in the literature, the modularity of this approach allows for the logical design of such a synthesis based on established enzymatic transformations. nih.gov

Conformational Analysis and Stereochemical Elucidation of 1r,4r 4 Amino Cycloheptanol

Theoretical and Computational Studies of Cycloheptane (B1346806) Ring Conformations

The seven-membered cycloheptane ring is one of the most complex and flexible carbocycles, lacking the high symmetry of cyclohexane (B81311) and exhibiting a greater number of low-energy conformations. globalauthorid.com Understanding the conformational preferences of the cycloheptane skeleton is fundamental to predicting the three-dimensional structure and properties of its substituted derivatives, such as (1R,4R)-4-Amino-cycloheptanol. Theoretical and computational chemistry provides powerful tools to explore this intricate potential energy surface. nih.gov

Ab Initio and Density Functional Theory (DFT) Calculations of Energy Minima

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model molecular structures and energies with high accuracy. numberanalytics.com For cycloheptane, these calculations have been instrumental in identifying the most stable conformations and the energy barriers between them. Unlike cyclohexane, which has a clear preference for the chair form, cycloheptane exists as a dynamic equilibrium of several conformers, primarily in the twist-chair (TC) and twist-boat (TB) families. acs.org

Computational studies consistently predict that the twist-chair conformer is the global energy minimum for the parent cycloheptane ring. acs.orgnih.gov The chair and boat conformations, which are key structures in cyclohexane, represent higher-energy transition states in cycloheptane due to eclipsing strain. nih.gov DFT methods, particularly those incorporating dispersion corrections like M06-2X or B3LYP with empirical dispersion, have proven effective in accurately calculating the relative energies of these conformers. rsc.org For instance, DFT calculations using the M06-2X functional have been shown to provide reliable energy predictions for cyclic systems. nih.gov

When substituents like the amino and hydroxyl groups in this compound are introduced, the relative energies of the conformers are altered. The orientation of these substituents (axial vs. equatorial) and the potential for intramolecular hydrogen bonding between the -NH2 and -OH groups become critical factors. DFT calculations, such as at the M06-2X/cc-pVTZ level, are recommended to accurately model these non-covalent interactions and determine the preferred conformation of the substituted ring. vulcanchem.com

Table 1: Comparison of Common Cycloheptane Conformations

| Conformation | Relative Energy (Typical Range, kcal/mol) | Key Structural Features |

|---|---|---|

| Twist-Chair (TC) | 0 (Global Minimum) | Lower torsional and angle strain. acs.org |

| Chair (C) | ~1.4 - 2.0 | Transition state between TC conformers. nih.gov |

| Twist-Boat (TB) | ~1.2 - 2.5 | Part of a pseudorotation pathway. |

| Boat (B) | ~2.0 - 3.0 | Transition state between TB conformers. acs.org |

Note: Relative energies are for the parent cycloheptane and can vary based on the level of theory and basis set used. The presence of substituents will further alter these values.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time by solving Newton's equations of motion. numberanalytics.comebsco.com This technique provides insights into conformational transitions, the influence of solvent, and the time-averaged behavior of flexible molecules like this compound. ebsco.com An MD simulation typically involves defining a force field, which is a set of parameters describing the potential energy of the system, and then simulating the atomic motions over nanoseconds or longer. mdpi.com

While specific MD simulation studies for this compound are not prominent in the literature, the methodology has been suggested for closely related molecules. For instance, MD simulations have been recommended to analyze the solvation effects in polar aprotic solvents for cis-3-Amino-cycloheptanol hydrochloride. vulcanchem.com Such simulations for this compound would be crucial for understanding how the solvent shell influences the conformational equilibrium and the accessibility of the amino and hydroxyl groups. The simulation would track the puckering of the seven-membered ring and the orientation of the substituents, revealing the most populated conformational states in a given environment. frontiersin.orgrsc.org

Analysis of Ring Puckering and Conformational Transitions

The flexibility of the cycloheptane ring results in complex puckering motions and transitions between its various conformational states. researchgate.net These motions can be described quantitatively using Cremer-Pople puckering parameters, which define the exact shape of the ring. The conformational space of cycloheptane is often visualized as a landscape with multiple energy minima (the stable conformers) connected by transition states. acs.org

The primary conformational processes in cycloheptane are pseudorotation and ring inversion. The twist-chair and twist-boat families of conformations are particularly important. The twist-chair is the most stable form, but it can interconvert with other twist-chair forms through a higher-energy chair transition state. nih.gov Similarly, the twist-boat conformations can interconvert through a boat transition state in a low-energy pseudorotational pathway. Transitions between the more stable twist-chair family and the twist-boat family must proceed over a higher energy barrier. acs.org The presence of substituents on the ring, as in this compound, influences the energy barriers for these transitions and can favor specific puckered forms.

Stereochemical Assignment Methodologies for Amino Cycloheptanols

Determining the precise three-dimensional arrangement of atoms—the stereochemistry—is critical for chiral molecules. For this compound, this involves confirming the relative orientation of the amino and hydroxyl groups (trans) and their absolute configuration at chiral centers C1 and C4 (both R).

Advanced Spectroscopic Techniques for Configuration Determination (e.g., VCD, ECD, specific NMR applications for chiral centers)

Modern spectroscopic techniques provide powerful, non-destructive methods for stereochemical elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of structural analysis. For substituted cycloheptanols, ¹H NMR can distinguish between cis and trans isomers based on the chemical shifts and coupling constants of the protons attached to the carbon atoms bearing the substituents. researchgate.net For example, decoupling experiments on 2-substituted cycloheptanols have shown significant differences in the coupling constants of the tertiary protons between cis and trans isomers, which allows for the determination of their relative stereochemistry. researchgate.net Two-dimensional NMR techniques, such as COSY and NOESY, can further map the connectivity and spatial proximity of protons to build a complete picture of the relative configuration. longdom.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): VCD and ECD are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. nih.govencyclopedia.pub They are exceptionally powerful for determining the absolute configuration of chiral molecules in solution. jasco-global.com The method involves comparing the experimental VCD or ECD spectrum with spectra predicted by quantum chemical calculations (typically DFT) for a known configuration (e.g., the R,R enantiomer). rsc.org A match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute configuration. jasco-global.comrsc.org VCD is particularly useful as it probes the vibrational transitions of the entire molecule and does not require a specific chromophore, unlike ECD. nih.gov

Table 2: Spectroscopic Methods for Stereochemical Analysis

| Technique | Information Provided | Principle | Application to this compound |

|---|---|---|---|

| NMR | Relative Stereochemistry (cis/trans) | Analysis of chemical shifts (δ) and spin-spin coupling constants (J-values) reveals dihedral angles and proton environments. researchgate.netlongdom.org | Determination of the trans relationship between the -OH and -NH2 groups. |

| VCD | Absolute Configuration (R/S) | Measures differential absorption of left and right circularly polarized infrared light by chiral molecules. nih.gov | Comparison of experimental and DFT-calculated spectra to confirm the (1R,4R) configuration. |

| ECD | Absolute Configuration (R/S) | Measures differential absorption of left and right circularly polarized UV-Vis light by chiral chromophores. encyclopedia.pub | Can be used if the molecule or a derivative contains a suitable chromophore to confirm the (1R,4R) configuration. |

X-ray Crystallographic Analysis of this compound Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute stereochemistry. The technique involves diffracting X-rays from a crystalline sample and using the resulting diffraction pattern to calculate the positions of atoms in the crystal lattice.

For a molecule like this compound, an X-ray crystal structure would provide precise data on bond lengths, bond angles, and torsional angles, confirming the cycloheptane ring's conformation (e.g., twist-chair) in the solid state. It would also unequivocally establish the trans orientation of the amino and hydroxyl groups and, if a suitable chiral reference is present, their absolute (1R,4R) configuration.

While X-ray crystallographic data for derivatives of other chiral amino-alcohols have been successfully obtained to confirm their stereochemistry, scielo.brscielo.br specific crystal structures for derivatives of this compound are not readily found in published literature. It has been noted for the related compound, cis-3-amino-cycloheptanol, that it has a low propensity for crystallization, which can be a significant hurdle in obtaining data via this method. vulcanchem.com Often, derivatization of the primary compound is necessary to induce crystallization and obtain high-quality crystals suitable for X-ray diffraction analysis.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-3-Amino-cycloheptanol hydrochloride |

| Cycloheptane |

Reactivity and Derivatization Strategies for 1r,4r 4 Amino Cycloheptanol

Functional Group Interconversions at the Amino Moiety

The primary amino group in (1R,4R)-4-Amino-cycloheptanol is a versatile handle for a wide array of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Amidation and Sulfonamidation Reactions

The nucleophilic character of the primary amine allows for straightforward acylation reactions with various electrophilic partners to form stable amide and sulfonamide linkages. These reactions are fundamental in medicinal chemistry for creating analogues of bioactive compounds.

Amidation can be achieved using standard peptide coupling conditions. Carboxylic acids can be coupled with the amine in the presence of activating agents like carbodiimides (e.g., DCC, EDC) or other modern coupling reagents (e.g., HATU, HOBt). Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used, typically in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the acid byproduct.

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields sulfonamides, which are key functional groups in many pharmaceutical agents.

Table 1: General Conditions for Amidation and Sulfonamidation

| Reaction Type | Electrophile | Coupling/Activating Agent | Base | Typical Solvent |

|---|---|---|---|---|

| Amidation | Carboxylic Acid | EDC, DCC, HATU | HOBt, DMAP (cat.) | DMF, DCM |

| Amidation | Acyl Chloride | None | Triethylamine, Pyridine | DCM, THF |

| Sulfonamidation | Sulfonyl Chloride | None | Triethylamine, Pyridine | DCM, THF |

Reductive Amination and Alkylation Strategies

N-Alkylation of the primary amine provides access to secondary and tertiary amines. While direct alkylation with alkyl halides can be difficult to control and often leads to over-alkylation, reductive amination offers a more selective and high-yielding alternative. masterorganicchemistry.com

Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The latter is particularly mild and selective for the iminium ion over the carbonyl starting material, allowing for a one-pot procedure. organic-chemistry.org This process can be repeated with a second, different carbonyl compound to access tertiary amines with distinct N-substituents.

Direct alkylation , while challenging, can sometimes be achieved under controlled conditions with a limited amount of a suitable alkylating agent.

Table 2: Common Strategies for N-Alkylation

| Method | Reagents | Key Features |

|---|---|---|

| Reductive Amination | Aldehyde or Ketone, NaBH(OAc)₃ or NaBH₃CN | High selectivity for mono-alkylation; mild, one-pot procedure. masterorganicchemistry.comorganic-chemistry.org |

| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Risk of over-alkylation; requires careful control of stoichiometry. |

Transformations at the Hydroxyl Group

The secondary hydroxyl group provides another site for derivatization, enabling the synthesis of ethers, esters, and further oxidation or reduction products.

Esterification and Etherification Reactions

Esterification can be accomplished by reacting the alcohol with acyl chlorides or anhydrides in the presence of a base such as pyridine or DMAP. The well-known Steglich esterification, using a carboxylic acid with DCC and a catalytic amount of DMAP, is also a viable method. In the context of the analogous compound trans-4-aminocyclohexanol, reactions with acylating agents are well-documented. mdpi.compharmaffiliates.com For example, it can react with butyric acid derivatives in the presence of lipase (B570770) enzymes, highlighting a biocatalytic approach to ester formation. mdpi.compharmaffiliates.com

Etherification , most commonly achieved via the Williamson ether synthesis, involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. nottingham.ac.uk Due to the presence of the acidic N-H proton in this compound, protection of the amino group (e.g., as a carbamate (B1207046) or amide) is typically required prior to etherification to prevent competitive N-alkylation and deprotonation.

Oxidation and Reduction Pathways of the Hydroxyl Functionality

Oxidation of the secondary hydroxyl group would yield the corresponding aminoketone, (1R)-4-amino-cycloheptanone. A variety of standard oxidizing agents can be employed for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidations are effective for converting secondary alcohols to ketones under relatively mild conditions that are compatible with the amine functionality, especially if it is protected. researchgate.net

Reduction of the hydroxyl group is a more challenging transformation, typically requiring a two-step sequence. The alcohol can first be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reduction with a strong hydride source, like lithium aluminum hydride (LiAlH₄), would then furnish the corresponding (1R,4R)-4-amino-cycloheptane. This deoxygenation effectively removes the hydroxyl functionality from the molecule.

Regio- and Stereoselective Functionalization of the Cycloheptane (B1346806) Ring System

Direct C-H functionalization of the cycloheptane ring in this compound presents a significant synthetic challenge due to the high bond dissociation energy of unactivated C-H bonds and the conformational flexibility of the seven-membered ring. beilstein-journals.org Achieving high levels of regio- and stereoselectivity would likely require substrate-controlled or directing-group-assisted strategies. mdpi.combeilstein-journals.org

The stereochemistry of the cycloheptane ring is complex, and reactions can be influenced by the preferred conformations of the ring system. acs.org Research on related systems, such as the ring-opening of cycloheptane epoxides, has shown that the regio- and stereochemical outcome is highly dependent on the reaction conditions and the relative orientation of existing substituents. benthamdirect.com This suggests that the existing amino and hydroxyl groups in this compound could direct the approach of reagents to specific faces of the ring.

Potential strategies for functionalizing the ring might include:

Directed C-H Activation: Utilizing the existing amino or hydroxyl group (or a derivative thereof) as an internal directing group to guide a metal catalyst to a specific C-H bond for oxidation or carbon-carbon bond formation. beilstein-journals.org

Radical Functionalization: Radical addition processes can sometimes be used for direct functionalization, although controlling regioselectivity on a saturated carbocycle is often difficult. nih.gov

Functionalization of Derived Alkenes: Oxidation of the alcohol to the ketone, followed by α-functionalization (e.g., bromination) and elimination, could introduce a double bond into the ring. Subsequent stereoselective reactions on the alkene (e.g., epoxidation, dihydroxylation, hydrogenation) could then install new functionality with controlled stereochemistry.

While specific protocols for the regio- and stereoselective functionalization of this compound are not established, the principles developed for other complex carbocycles provide a roadmap for future investigations into the chemistry of this chiral scaffold. benthamdirect.comorganic-chemistry.org

Remote Functionalization Approaches

Remote functionalization is a powerful strategy in organic synthesis that enables the modification of C-H bonds at positions distant from existing functional groups. This approach bypasses the need for lengthy pre-functionalization steps and offers access to derivatives that are otherwise difficult to synthesize. In the context of cycloalkanol scaffolds like this compound, these methods are particularly valuable for introducing functionality at seemingly unreactive sites on the carbocyclic ring.

One prominent strategy involves the use of radical-mediated reactions. For instance, a hydroxyl group, such as the one in this compound, can be used to generate a radical species that can then abstract a hydrogen atom from a remote carbon. A classic example of this concept is the Suárez modification of the Hofmann-Löffler-Freytag reaction, which utilizes hypervalent iodine reagents to generate alkoxy radicals from alcohols. These radicals can then engage in an intramolecular 1,5-hydrogen atom transfer (HAT), leading to the functionalization of a δ-carbon atom. In the synthesis of stemofoline (B1231652) alkaloids, a similar strategy was envisioned where a hydroxyl group at C(2) of a complex intermediate would be used to functionalize the remote C(8) position via a hydroxy radical. nih.gov

Another approach to remote functionalization is through template-directed methods. In this strategy, a long, flexible or rigid tether connects a reactive moiety to the substrate. The tether guides the reactive group to a specific remote site, ensuring high regioselectivity. While often applied in glycosylation chemistry to control regioselectivity between different hydroxyl groups, the principle can be adapted for C-H functionalization on various scaffolds. beilstein-journals.org For example, a tether could be attached to the amino or hydroxyl group of this compound, carrying a catalytic group or a reactant to a specific C-H bond on the cycloheptane ring. The success of this approach is highly dependent on the geometry and rigidity of the tether, which dictates the position of functionalization. beilstein-journals.org

The table below summarizes key concepts and examples in remote functionalization applicable to cycloalkanol systems.

| Approach | Description | Key Intermediates/Reagents | Potential Application on Cycloheptanol (B1583049) Ring | Reference |

| Radical-Mediated HAT | Generation of an alkoxy radical from the alcohol, followed by intramolecular Hydrogen Atom Transfer (HAT) to a remote C-H bond. | Hypervalent iodine reagents, Lead tetraacetate, Light (photolysis) | Functionalization of C-5 or C-6 positions relative to the hydroxyl group. | nih.gov |

| Template-Directed Functionalization | A removable tether attached to a functional group directs a reactant to a specific remote C-H bond. | Phthaloyl tethers, Non-symmetrical tethers, Glycine spacers | High regioselectivity at various positions depending on tether length and rigidity. | beilstein-journals.org |

Directed C-H Activation Studies on Cycloalkanol Scaffolds

Directed C-H activation has emerged as a transformative tool in organic synthesis, allowing for the functionalization of otherwise inert C-H bonds with high positional selectivity. snnu.edu.cn This strategy relies on a directing group (DG) within the substrate that coordinates to a transition metal catalyst, bringing the catalytic center into close proximity with a specific C-H bond, typically leading to the formation of a metallacyclic intermediate. snnu.edu.cnrsc.org

For cycloalkanol scaffolds, the inherent amino and hydroxyl groups of this compound can potentially serve as endogenous directing groups. However, the formation of stable and reactive metallacycles is crucial. Typically, five- or six-membered metallacycles are thermodynamically and kinetically favored. snnu.edu.cn The use of the amino or hydroxyl group in this compound would likely direct functionalization to C-H bonds at the C-2 or C-7 positions.

Research on various scaffolds has provided a blueprint for applying these methods to cycloalkanols. For example, studies on bicyclo[1.1.1]pentanes (BCPs), which are strained cycloalkane derivatives, highlighted the challenges of C-H activation on sp³-hybridized carbons. nih.gov A detailed mechanistic study revealed that while cyclometalation with a palladium(II) catalyst could be kinetically facile, it was sometimes thermodynamically unfavorable. nih.gov The solution involved changing the directing group (e.g., to a pyridine N-oxide) or the supporting ligand on the metal (e.g., using DMSO), which enabled the formation of stable palladacycle intermediates. nih.gov These intermediates could then be functionalized through single-electron reactions or electrophilic pathways to yield the desired products. nih.gov

The table below outlines different directing groups and catalytic systems studied in the context of C-H activation that are relevant to cycloalkanol functionalization.

| Directing Group Type | Example DG | Metal Catalyst | Transformation | Key Features | Reference |

| Endogenous Groups | Amine, Hydroxyl, Carboxylic Acid | Pd, Rh, Ru | Alkenylation, Arylation, Acetoxylation | Utilizes existing functionality; regioselectivity is dependent on favored metallacycle size (typically 5- or 6-membered). | snnu.edu.cnresearchgate.net |

| Removable N-Based Groups | Aminoquinoline, Triazenes | Pd, Rh | Arylation, Olefination | Versatile and can be removed post-functionalization to reveal a simple C-H bond or be converted to other functionalities. | pkusz.edu.cnnih.gov |

| Removable O-Based Groups | Pyridine N-oxide, Sulfoxide | Pd | Arylation, Alkenylation | Effective for challenging substrates; can alter the thermodynamics of cyclometalation. | nih.govresearchgate.net |

| Transient Directing Groups | Imines, Oximes (formed in situ) | Pd | Arylation | Formed and removed in a single pot, improving step-economy by avoiding separate protection/deprotection steps. | snnu.edu.cn |

These advanced derivatization strategies, namely remote functionalization and directed C-H activation, provide powerful pathways for the selective modification of the this compound scaffold. The application of these methods can lead to the synthesis of a diverse library of novel cycloheptane derivatives for further investigation.

Applications of 1r,4r 4 Amino Cycloheptanol in Advanced Organic and Medicinal Chemistry Research

Chiral Ligand Design and Asymmetric Catalysis

The development of chiral ligands is fundamental to asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral product. nih.gov The defined stereochemistry of (1R,4R)-4-amino-cycloheptanol makes it an excellent starting point for creating ligands that can effectively transfer their chirality to a metal center or act as organocatalysts, thereby influencing the stereochemical outcome of a reaction.

Ligands for Transition Metal-Catalyzed Asymmetric Reactions

Derivatives of this compound are utilized to create ligands for a variety of transition metal-catalyzed reactions. These metals, including palladium, rhodium, and copper, are central to many carbon-carbon and carbon-heteroatom bond-forming reactions. doi.orgmdpi.com Chiral ligands coordinate to the metal center, creating a chiral environment that directs the approach of substrates, leading to high enantioselectivity. nih.gov

For instance, the amino and hydroxyl groups can be readily functionalized to synthesize bidentate or tridentate ligands, such as P,N-ligands or N,O-ligands. These ligands have proven effective in reactions like asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions, which are critical steps in the synthesis of pharmaceuticals and other fine chemicals. nih.govmdpi.com The seven-membered ring provides a rigid backbone that locks the coordinating atoms into a specific geometry, enhancing the stereochemical control exerted by the catalyst.

Table 1: Representative Transition Metal-Catalyzed Reactions Using Chiral Ligands

| Reaction Type | Metal Catalyst | Ligand Type Derived from Amino Cycloheptanols | Typical Substrates | Key Advantages |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral Phosphine-Amine (P,N) | Prochiral olefins, ketones | High turnover numbers, excellent enantioselectivity |

| Asymmetric Allylic Alkylation | Palladium | Chiral Diamine or Amino Alcohol | Allylic acetates, carbonates | Control of regioselectivity and stereoselectivity |

| C-N Cross-Coupling | Copper | Salen-type Ligands | Aryl halides, amines | Formation of chiral amines |

| Suzuki Cross-Coupling | Palladium | Bis-(NHC)-pyridine Ligands | Aryl boronic acids, aryl halides | Construction of chiral biaryl compounds mdpi.com |

Organocatalytic Applications of Amino Cycloheptanol (B1583049) Derivatives

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful alternative to metal-based catalysis. nih.govuniroma1.it Chiral primary amines and their derivatives are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium or enamine intermediates. rsc.org

Derivatives of this compound are used to synthesize bifunctional organocatalysts. For example, the amino group can be modified to create a thiourea (B124793) or squaramide moiety, which can activate substrates through hydrogen bonding, while the core cycloheptane (B1346806) structure provides a defined chiral environment. beilstein-journals.org Such catalysts have been successfully employed in a range of reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, affording products with high enantiomeric excess. nih.govmdpi.com The rigid seven-membered ring scaffold is crucial for creating a well-defined catalytic pocket that effectively shields one face of the reactive intermediate, leading to high stereoselectivity.

Building Block in Complex Molecule Synthesis

The inherent structural features of this compound make it an attractive starting material for the synthesis of more complex molecular architectures. Its rigid framework and stereochemically defined functional groups allow it to serve as a foundational scaffold upon which larger structures can be built with precision.

Scaffold for Natural Product Analogue Synthesis

Natural products are a rich source of inspiration for drug discovery, but their complex structures often make them difficult to synthesize. Chemists frequently create simplified or modified analogues to retain or improve biological activity while enhancing synthetic accessibility. The cycloheptane core of this compound can serve as a rigid scaffold to mimic portions of natural product structures. beilstein-journals.orgnih.gov

By strategically modifying the amino and hydroxyl groups and adding substituents to the cycloheptane ring, researchers can generate libraries of natural product-inspired molecules. researchgate.net This approach allows for the systematic exploration of structure-activity relationships (SAR), aiding in the identification of new therapeutic agents. The defined stereochemistry of the starting material ensures that the resulting analogues are enantiomerically pure, which is critical for studying their interactions with biological targets.

Precursor for Helically Chiral Systems and Macrocycles

The synthesis of molecules with complex topologies, such as helicenes and macrocycles, is a significant challenge in organic chemistry. This compound and its derivatives can act as precursors or key components in the construction of these sophisticated structures.

In the synthesis of helically chiral molecules, the defined stereochemistry of a catalyst derived from a chiral amine can be transferred to control the helical sense of the final product. springernature.comresearchgate.netnih.gov Recent research has shown that organocatalysts can facilitate the enantioselective synthesis of xmu.edu.cnhelicenes through intermolecular C-H amination, demonstrating a powerful strategy for creating these unique structures. springernature.comnih.gov

Furthermore, the amino and hydroxyl groups provide convenient handles for incorporation into macrocyclic structures. cam.ac.ukresearchgate.netnih.gov Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets. The rigid cycloheptane unit can be used as a conformational constraint within a larger macrocyclic ring, helping to pre-organize the molecule for binding and improving its pharmacological properties. xmu.edu.cn

Development of Targeted Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. These probes often consist of a recognition element that binds to a specific target, a linker, and a reporter group (e.g., a fluorophore or a tag for affinity purification).

The this compound scaffold can be incorporated into the design of such probes. The cycloheptane ring can serve as a rigid spacer between the recognition element and the reporter group, while the functional groups allow for straightforward attachment of these components. For example, a derivative could be designed where the amino group is part of a pharmacophore that binds to a specific enzyme or receptor, and the hydroxyl group is used as an attachment point for a fluorescent dye. The well-defined stereochemistry of the scaffold ensures precise spatial positioning of the functional elements, which can be critical for selective target engagement and minimizing off-target effects. While direct examples for this specific compound are emerging, the principles of using chiral scaffolds like aminocyclohexanols and other chiral amines in probe development are well-established, paving the way for future applications of this compound in this area. nih.govnih.gov

Lack of Publicly Available Research on the Applications of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the applications of the chemical compound this compound in the fields of advanced organic and medicinal chemistry. Despite its availability as a chemical building block, its specific use in chemical biology research or as a scaffold for structure-activity relationship (SAR) investigations has not been documented in accessible scientific journals, patents, or academic publications.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specified topics as requested, due to the lack of primary source material. The scientific community has not, to date, published findings on the use of this compound for the outlined applications.

Computational and Theoretical Perspectives on 1r,4r 4 Amino Cycloheptanol Interactions

Molecular Modeling of Ligand-Target Interactions for Derivatives

Molecular modeling is a powerful tool to predict and analyze the interaction between a ligand, such as a derivative of (1R,4R)-4-Amino-cycloheptanol, and its biological target at the atomic level. This approach is fundamental in drug discovery and development. The process typically involves computational methods like molecular docking and molecular dynamics simulations.

Key Research Findings (General Principles):

Binding Affinity Prediction: Molecular docking simulations can predict the preferred orientation of a this compound derivative when it binds to a target protein. These simulations calculate a scoring function to estimate the binding affinity, which helps in identifying promising drug candidates.

Interaction Mapping: Detailed analysis of the docked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For instance, the amino and hydroxyl groups of the cycloheptanol (B1583049) ring are potential sites for hydrogen bonding with receptor residues.

Conformational Analysis: Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complex over time, revealing conformational changes that may occur upon binding.

While these techniques are standard in computational chemistry, specific studies modeling the interactions of this compound derivatives with specific biological targets are not available in the reviewed literature.

Rational Design of this compound-Derived Scaffolds

Rational design utilizes computational methods to design new molecules with desired properties. For this compound, this would involve using its cycloheptane (B1346806) ring as a scaffold to build novel compounds with potential therapeutic applications.

Key Research Findings (General Principles):

Scaffold Hopping and Bioisosteric Replacement: Computational tools can be used to identify novel scaffolds that mimic the binding mode of known active compounds while offering improved properties. The this compound core could serve as a starting point for such "scaffold hopping" exercises.

Structure-Activity Relationship (SAR) Studies: By computationally generating a library of derivatives and predicting their activity, researchers can establish SAR. This helps in understanding which structural modifications on the this compound scaffold are likely to enhance biological activity.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed scaffolds, helping to prioritize compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process.

Specific examples of the rational design of scaffolds derived directly from this compound are not documented in the available scientific literature.

Mechanistic Insights from Computational Studies of Reactions Involving this compound

Computational chemistry provides a powerful lens to investigate the mechanisms of chemical reactions at a molecular level. For reactions involving this compound, these studies could elucidate reaction pathways, transition states, and the factors governing stereoselectivity.

Key Research Findings (General Principles):

Transition State Theory: Computational methods, particularly Density Functional Theory (DFT), are used to locate and characterize the transition state structures of a reaction. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Reaction Pathway Analysis: By mapping the potential energy surface, computational studies can trace the entire reaction pathway from reactants to products, identifying any intermediates and alternative routes.

Solvent Effects: Computational models can incorporate the effects of different solvents on the reaction mechanism and energetics, providing a more realistic picture of the reaction in a chemical flask.

Future Directions and Emerging Research Avenues

The landscape of chemical synthesis and molecular design is undergoing a significant transformation, driven by computational power, a growing emphasis on sustainability, and the continuous quest for novel chemical functionalities. For a structurally significant molecule like (1R,4R)-4-Amino-cycloheptanol, these evolving paradigms open up exciting avenues for future research. The exploration of this compound is poised to benefit from the integration of artificial intelligence, the adoption of green chemistry principles, and the discovery of new chemical reactions.

Q & A

Q. What are the optimal synthetic routes for (1R,4R)-4-Amino-cycloheptanol, and how can reaction yields be improved?

- Methodological Guidance : A multi-step synthesis involving cyclization and protection/deprotection strategies is often employed. For example, tert-butyl carbamate (Boc) protection of the amino group can prevent side reactions during cyclization . Key steps include:

- Acid-catalyzed ring closure in solvents like 1,4-dioxane or DMF.

- Purification via column chromatography (e.g., methanol/chlorofom gradients) to isolate enantiopure products .

Yield optimization requires precise control of reaction time, temperature, and stoichiometry of reagents like DIEA (N,N-diisopropylethylamine) and Boc2O (di-tert-butyl dicarbonate). For instance, extended stirring (18–24 hours) during Boc protection improves yield .

Q. How can researchers confirm the stereochemical purity of this compound?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Coupling constants (e.g., 1H NMR splitting patterns) and NOE (Nuclear Overhauser Effect) experiments distinguish stereoisomers. For example, transannular NOE correlations in bicyclic derivatives validate the (1R,4R) configuration .

- X-ray Crystallography : Single-crystal X-ray analysis provides unambiguous confirmation. Crystals grown via vapor diffusion (e.g., ethyl acetate/ether) yield high-resolution structures .

- Chiral HPLC : Retention times compared to racemic mixtures ensure enantiomeric excess >97% .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or purity be resolved for this compound?

- Methodological Guidance : Discrepancies often arise from variations in purification protocols or reaction conditions. For example:

- Purity vs. Yield : A 23% yield in reflects rigorous purification (silica column), whereas >97% purity in may prioritize purity over yield. Researchers should balance these by optimizing solvent systems (e.g., gradient elution) or using recrystallization .

- Stereochemical Stability : Hydrolysis or racemization during synthesis can reduce purity. Monitoring pH (e.g., avoiding strong acids) and using stabilizing agents (e.g., DIEA) mitigates this .

Q. What strategies are effective for incorporating this compound into peptide mimetics or constrained scaffolds?

- Methodological Guidance :

- Peptide Backbone Modification : The compound’s bicyclic structure stabilizes 310-helix conformations in peptides. Incorporate it via solid-phase synthesis using Fmoc-protected derivatives .

- Conformational Analysis : Compare CD spectra or molecular dynamics simulations to validate helix stabilization. Overlay X-ray structures (e.g., ) with model peptides to assess structural mimicry .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Guidance :

- Degradation Pathways : Hydrolysis of the amino group or ring-opening reactions occur in polar solvents (e.g., water). Stability studies via accelerated aging (40°C/75% RH) and LC-MS monitoring are recommended .

- Optimal Storage : Lyophilized forms in inert atmospheres (argon) at -20°C minimize degradation. Avoid DMSO due to hygroscopicity .

Data Analysis & Experimental Design

Q. What computational tools are recommended for predicting NMR chemical shifts of this compound derivatives?

- Methodological Guidance :

- DFT Calculations : Use Gaussian or ORCA to model 13C/1H NMR shifts. Compare computed shifts (e.g., B3LYP/6-31G*) with experimental data to validate stereochemistry .

- Regression Analysis : Plot experimental vs. calculated shifts (R² > 0.99 indicates high accuracy). demonstrates this for diastereomers .

Q. How can researchers design a comparative study to evaluate the bioactivity of this compound against its stereoisomers?

- Methodological Guidance :

- Stereoisomer Synthesis : Prepare (1S,4S), (1R,4S), and (1S,4R) analogs via chiral resolution or asymmetric catalysis .

- Bioassay Design : Test inhibition constants (Ki) in receptor-binding assays (e.g., GPCR targets) or enzymatic assays. Use ANOVA to statistically compare IC50 values across isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.